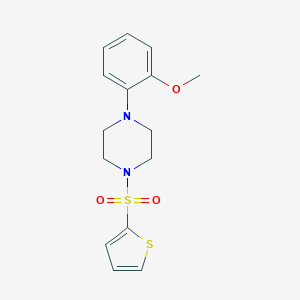
4-Bromobenzyl 1,1-dioxidotetrahydro-3-thienyl sulfide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromobenzyl 1,1-dioxidotetrahydro-3-thienyl sulfide is a chemical compound that has been extensively studied for its potential use in scientific research. It is a thiol-reactive compound that has been shown to have a variety of biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 4-Bromobenzyl 1,1-dioxidotetrahydro-3-thienyl sulfide involves its ability to react with thiol groups in proteins, including PTPs. This reaction leads to the formation of a covalent bond between the compound and the protein, which inhibits its activity. This inhibition of PTPs has been shown to have a variety of downstream effects on cellular signaling pathways, which can ultimately lead to changes in cell behavior and function.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-Bromobenzyl 1,1-dioxidotetrahydro-3-thienyl sulfide are varied and depend on the specific protein targets that are inhibited. However, in general, inhibition of PTPs has been shown to have anti-proliferative effects on cancer cells, anti-inflammatory effects in autoimmune disorders, and anti-diabetic effects in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-Bromobenzyl 1,1-dioxidotetrahydro-3-thienyl sulfide is its specificity for PTPs. This allows for targeted inhibition of specific signaling pathways, which can be useful in understanding the role of these pathways in disease. However, one limitation of this compound is its reactivity with thiol groups in proteins, which can lead to non-specific inhibition of other proteins in addition to the intended target.
Orientations Futures
There are numerous future directions for research on 4-Bromobenzyl 1,1-dioxidotetrahydro-3-thienyl sulfide. One area of interest is the development of more specific inhibitors of PTPs, which would minimize non-specific inhibition of other proteins. Another area of interest is the development of delivery methods for this compound, which would allow for targeted inhibition of PTPs in specific tissues or organs. Additionally, further research is needed to fully understand the downstream effects of PTP inhibition and to identify potential therapeutic targets for diseases such as cancer, diabetes, and autoimmune disorders.
Méthodes De Synthèse
The synthesis of 4-Bromobenzyl 1,1-dioxidotetrahydro-3-thienyl sulfide involves the reaction of 4-bromobenzyl chloride with sodium hydrosulfide in the presence of a base. The resulting product is then oxidized with hydrogen peroxide to produce the final compound. This synthesis method has been well-established and has been used in numerous studies.
Applications De Recherche Scientifique
4-Bromobenzyl 1,1-dioxidotetrahydro-3-thienyl sulfide has been used in a variety of scientific research applications. It has been shown to be a potent inhibitor of protein tyrosine phosphatases (PTPs), which are enzymes that play important roles in cellular signaling pathways. Inhibition of PTPs has been implicated in the treatment of a variety of diseases, including cancer, diabetes, and autoimmune disorders.
Propriétés
Nom du produit |
4-Bromobenzyl 1,1-dioxidotetrahydro-3-thienyl sulfide |
|---|---|
Formule moléculaire |
C11H13BrO2S2 |
Poids moléculaire |
321.3 g/mol |
Nom IUPAC |
3-[(4-bromophenyl)methylsulfanyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C11H13BrO2S2/c12-10-3-1-9(2-4-10)7-15-11-5-6-16(13,14)8-11/h1-4,11H,5-8H2 |
Clé InChI |
YKFPUSLVOYDVOP-UHFFFAOYSA-N |
SMILES |
C1CS(=O)(=O)CC1SCC2=CC=C(C=C2)Br |
SMILES canonique |
C1CS(=O)(=O)CC1SCC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{2-[2-(1,2-dihydro-5-acenaphthylenylmethylene)hydrazino]-2-oxoethyl}-N-(2-ethoxyphenyl)benzenesulfonamide](/img/structure/B299296.png)
![Ethyl 4-[5-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)-2-furyl]benzoate](/img/structure/B299298.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299300.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[4-(cyanomethoxy)benzylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B299301.png)
![N-[4-(N-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}ethanehydrazonoyl)phenyl]acetamide](/img/structure/B299302.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-oxo-2-{2-[4-(3-thietanyloxy)benzylidene]hydrazino}ethyl)benzenesulfonamide](/img/structure/B299304.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-[2-(2-{4-[2-(4-morpholinyl)-2-oxoethoxy]benzylidene}hydrazino)-2-oxoethyl]benzenesulfonamide](/img/structure/B299305.png)
![Methyl [4-(2-{[4-chloro(phenylsulfonyl)-3-(trifluoromethyl)anilino]acetyl}carbohydrazonoyl)phenoxy]acetate](/img/structure/B299309.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-N-(2-{2-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethylidene]hydrazino}-2-oxoethyl)benzenesulfonamide](/img/structure/B299310.png)
![N-(2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-2-oxoethyl)-N-[4-chloro-3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B299312.png)
![2-{2-fluoro[(4-methylphenyl)sulfonyl]anilino}-N-(2-pyridinylmethyl)acetamide](/img/structure/B299314.png)
![2-[N-(benzenesulfonyl)-2-ethoxyanilino]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B299315.png)

![N-(3-bicyclo[2.2.1]heptanyl)-3-bromo-4-methoxybenzenesulfonamide](/img/structure/B299319.png)